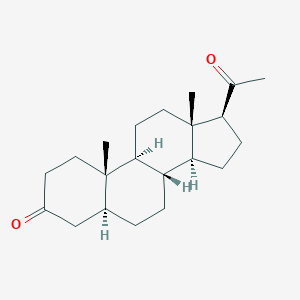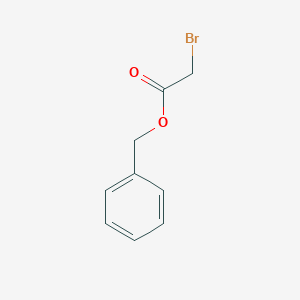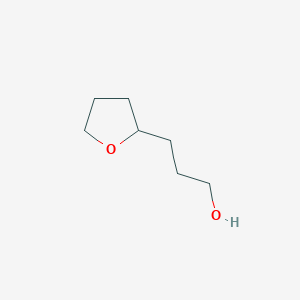
2-Furanpropanol, tetrahydro-
説明
“2-Furanpropanol, tetrahydro-” is also known as Tetrahydro-2-furancarbinol, Tetrahydro-2-furanmethanol, Tetrahydro-2-furanylmethanol, Tetrahydro-2-furfuryl alcohol, Tetrahydro-2-furylmethanol, Tetrahydrofurfuryl alcohol, THFA, 2-Hydroxymethyl-tetrahydrofuran, Oxolan-2-methanol, α-Tetrahydrofurfuryl alcohol, and Tetrahydrofurylalkohol . It has a molecular formula of C5H10O2 and a molecular weight of 102.1317 .
Molecular Structure Analysis
The molecular structure of “2-Furanpropanol, tetrahydro-” can be represented by the InChI string: InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2 .Chemical Reactions Analysis
While specific chemical reactions involving “2-Furanpropanol, tetrahydro-” were not found, it’s known that furan derivatives can undergo a variety of reactions. For instance, the hydrogenation of furfural, a furan derivative, can lead to a range of products such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols .科学的研究の応用
Biofuels Production
Summary of the Application
Furfural and its derivatives, including tetrahydrofurfuryl alcohol, have been identified as promising platform molecules directly derived from biomass . The hydrogenation of furfural is a versatile reaction that can upgrade furanic components to biofuels .
Methods of Application
The hydrogenation process involves the use of a catalyst and hydrogen gas. The furfural or its derivative is exposed to hydrogen in the presence of the catalyst, causing it to gain hydrogen atoms and become more saturated .
Results or Outcomes
The hydrogenation of furfural can lead to a variety of downstream products, such as (tetrahydro)furfuryl alcohol, 2-methyl(tetrahydro)furan, lactones, levulinates, cyclopentanone(l), or diols, etc . These products can be used as biofuels.
Chemical Industry
Summary of the Application
Compounds derived from furfural are used in various applications in the chemical industry. These include the production of plastics, pharmaceuticals, agricultural fungicides or nematocides, lubricants, resins, bleaching agents, food and beverage additives, wood modifiers, and book preservatives .
Methods of Application
The specific methods of application vary depending on the product being produced. However, they generally involve chemical reactions in which furfural or its derivatives are used as reactants .
Results or Outcomes
The products of these reactions have a wide range of uses in various industries. For example, tetrahydrofurfuryl alcohol can be used as a solvent in the production of resins and plastics .
Solvent in Pharmaceutical Industry
Summary of the Application
Tetrahydrofurfuryl alcohol can be used as a solvent in the pharmaceutical industry . It is often used in the formulation of various pharmaceutical products due to its excellent solvency properties .
Methods of Application
In the pharmaceutical industry, tetrahydrofurfuryl alcohol can be used to dissolve a wide range of substances, including both polar and non-polar compounds . It can be used in the formulation of tablets, capsules, and liquid medicines .
Results or Outcomes
The use of tetrahydrofurfuryl alcohol as a solvent can improve the solubility of active pharmaceutical ingredients, thereby enhancing their bioavailability .
Production of Resins and Plastics
Summary of the Application
Tetrahydrofurfuryl alcohol is used in the production of resins and plastics . It can act as a reactive diluent in the formulation of alkyd resins, epoxy resins, and urea-formaldehyde resins .
Methods of Application
In the production of resins and plastics, tetrahydrofurfuryl alcohol can be mixed with other monomers and then polymerized under heat or light . The resulting polymers can have improved properties, such as increased flexibility and improved adhesion .
Results or Outcomes
The use of tetrahydrofurfuryl alcohol in the production of resins and plastics can result in products with improved performance characteristics .
Production of Adhesives
Summary of the Application
Tetrahydrofurfuryl alcohol can be used in the production of adhesives . It can act as a reactive diluent in the formulation of adhesives, improving their bonding properties .
Methods of Application
In the production of adhesives, tetrahydrofurfuryl alcohol can be mixed with other monomers and then polymerized under heat or light . The resulting polymers can have improved properties, such as increased flexibility and improved adhesion .
Results or Outcomes
The use of tetrahydrofurfuryl alcohol in the production of adhesives can result in products with improved performance characteristics .
Production of Coatings
Summary of the Application
Tetrahydrofurfuryl alcohol is used in the production of coatings . It can act as a reactive diluent in the formulation of coatings, improving their application properties .
Methods of Application
In the production of coatings, tetrahydrofurfuryl alcohol can be mixed with other monomers and then polymerized under heat or light . The resulting polymers can have improved properties, such as increased flexibility and improved adhesion .
Results or Outcomes
The use of tetrahydrofurfuryl alcohol in the production of coatings can result in products with improved performance characteristics .
将来の方向性
Furan derivatives, such as “2-Furanpropanol, tetrahydro-”, have been identified as promising platform chemicals derived directly from biomass . The hydrogenation of these compounds is a versatile reaction that can upgrade furanic components to biofuels . This suggests that “2-Furanpropanol, tetrahydro-” and similar compounds could play a significant role in the future of sustainable energy and chemical production .
特性
IUPAC Name |
3-(oxolan-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-1-3-7-4-2-6-9-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYHFICIWQBZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883349 | |
| Record name | 2-Furanpropanol, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanpropanol, tetrahydro- | |
CAS RN |
767-08-8 | |
| Record name | Tetrahydro-2-furanpropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanpropanol, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-FURANPROPANOL, TETRAHYDRO- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furanpropanol, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Furanpropanol, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrofuran-2-propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


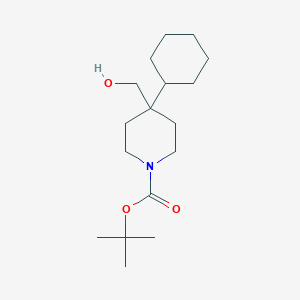
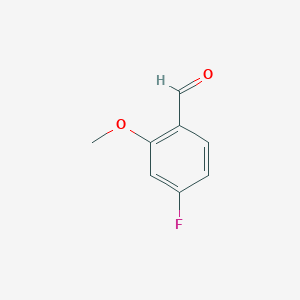
![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)
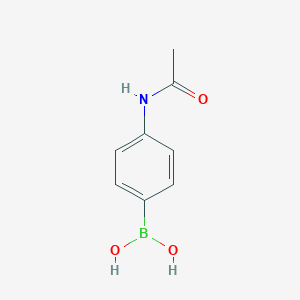
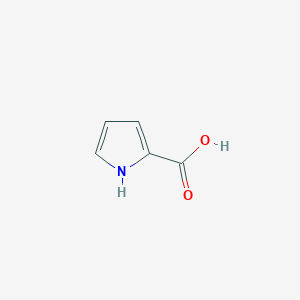
![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)
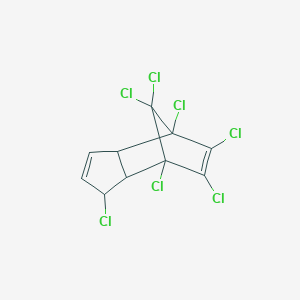
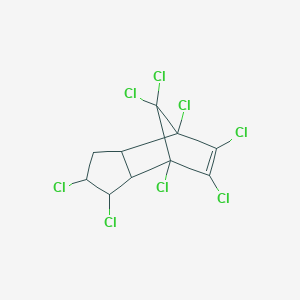
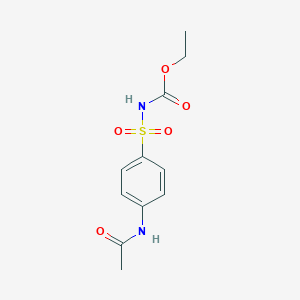
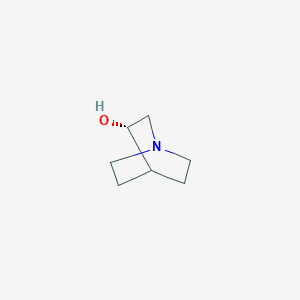
![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)
